molecular formula C14H9NO4 B15066452 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B15066452
M. Wt: 255.22 g/mol
InChI Key: CILDCIGZSMAFLO-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core substituted at the 1-position with a furan-2-carbonyl group and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(furan-2-carbonyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18)

InChI Key

CILDCIGZSMAFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CO3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives with furan-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Key Chemical Reactions

Reaction Type Conditions Products Citations
Esterification Alcohol, acid catalyst (e.g., H₂SO₄)Methyl/ethyl ester of indole-3-carboxylic acid
Amidation Amine donor, coupling agent (e.g., HATU)Amides (e.g., N-substituted indole-3-carboxamides)
Decarboxylation Heat, catalysts (e.g., Al₂O₃)Indole derivatives (e.g., unsubstituted indole)
Oxidative Cycloaddition Ambient air, singlet oxygen (1^1O₂)Endoperoxides → Lactams/carboxylic acids (e.g., furan-derived lactams)

Reaction Mechanisms

  • Decarboxylation :

    • Non-enzymatic : Thermal decomposition of the carboxylic acid group under acidic or basic conditions, leading to indole derivatives .

    • Enzymatic : Catalyzed by decarboxylases (e.g., UbiD family enzymes), involving reversible 1,3-dipolar cycloaddition or electrophilic aromatic substitution .

  • Oxidative Decomposition :

    • The furan ring reacts with 1^1O₂ via a [4+2] cycloaddition, forming endoperoxides. These intermediates decompose into carbonyl oxides, which rearrange into lactams or carboxylic acids via Baeyer-Villiger mechanisms .

Analytical Characterization

  • NMR and HRMS : Confirm structural integrity and purity .

  • HPLC : Monitors reaction progress and isolates decomposition products (e.g., lactams, carboxylic acids) .

Research Challenges

  • Stability : Furan-containing compounds are prone to oxidative degradation, requiring controlled reaction conditions .

  • Selectivity : Balancing reactivity of the carboxylic acid and furan moieties during synthesis .

Scientific Research Applications

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent at 1-position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Furan-2-carbonyl C₁₄H₉NO₄* 255.23 Bioisostere potential via furan ring
1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid 4-Fluorobenzyl C₁₆H₁₂FNO₂ 269.27 Synthetic cannabinoid precursor
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid Benzyl, 2-methyl C₁₇H₁₅NO₂ 265.31 Enhanced lipophilicity
1-(2-Fluorobenzyl)-1H-indole-3-carboxylic acid 2-Fluorobenzyl C₁₆H₁₂FNO₂ 269.27 Halogenated analog
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) Pentyl (esterified with quinolinyl) C₂₃H₂₂N₂O₂ 358.44 Synthetic cannabinoid receptor agonist (SCRA)
1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid Allyl C₁₂H₁₁NO₂ 201.22 Reactive alkene for further synthesis

*Calculated based on methyl ester derivative .

Key Observations :

  • Furan vs. Benzyl Groups : The furan-2-carbonyl group introduces a planar, electron-rich heterocycle, contrasting with the hydrophobic benzyl/fluorobenzyl substituents in other analogs. This may influence binding affinity in biological targets.
  • Ester vs. Carboxylic Acid : PB-22 and related SCRAs are esterified derivatives, enhancing membrane permeability compared to free carboxylic acids .

Pharmacological and Functional Differences

Anti-Inflammatory and Analgesic Activities

Schiff base derivatives of 2-methyl-1H-indole-3-carboxylic acid exhibit significant anti-inflammatory and analgesic properties, attributed to hydroxyl and methoxy groups on the phenyl ring .

Biological Activity

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a hybrid organic compound that combines a furan ring with an indole structure, featuring a carboxylic acid group. Its unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activities, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : Approximately 255.23 g/mol

The compound's structure consists of a furan moiety attached to the indole nitrogen, which may enhance its interaction with biological targets. The presence of the carboxylic acid group at the 3-position of the indole moiety is critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have demonstrated inhibitory effects on epidermal growth factor receptors (EGFR), which play a crucial role in cancer progression. The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring + Indole + Carboxylic acidPotential anticancer activity
Indole-3-carboxylic acidIndole + Carboxylic acidPlant hormone role
N-(furan-2-ylmethyl)-1H-indole-3-carboxamideFuran + Indole + AmideAnticancer agent targeting EGFR

Molecular docking studies have been employed to investigate how this compound interacts with target proteins. These studies reveal that the compound may bind effectively to EGFR, potentially inhibiting its activity and leading to reduced cancer cell proliferation.

Case Studies

  • Antiproliferative Activity : In vitro studies have shown that derivatives of indole compounds exhibit varying degrees of antiproliferative activity against several cancer cell lines, including A549 (lung carcinoma) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC50_{50} value of 6.76 µg/mL against HCT116 cells, indicating potent anticancer properties compared to standard treatments like 5-fluorouracil (IC50_{50} = 77.15 µg/mL) .
  • Structure-Activity Relationship (SAR) : Studies on structural modifications of indole derivatives indicate that substituents can significantly affect biological activity. For example, the introduction of hydroxyl (-OH) groups has been shown to enhance antiproliferative effects in certain derivatives, leading to lower IC50_{50} values in various cancer cell lines .

Comparative Analysis

To better understand the efficacy of this compound in comparison to other compounds, a summary of IC50_{50} values from recent studies is presented below:

Compound NameCell LineIC50_{50} Value (µg/mL)
This compoundHCT1166.76
Related Indole DerivativeA549193.93
Standard Drug (5-Fluorouracil)HCT11677.15

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